
N-(3-(methylcarbamoyl)thiophen-2-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(methylcarbamoyl)thiophen-2-yl)benzofuran-2-carboxamide” is a compound with the molecular formula C15H12N2O3S and a molecular weight of 300.33. It is a research product and not intended for human or veterinary use. Thiophene and its substituted derivatives, which include this compound, are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A library of 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides has been synthesized in moderate to good yields of 35–84% by the Suzuki Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of “N-(3-(methylcarbamoyl)thiophen-2-yl)benzofuran-2-carboxamide” includes a thiophene ring, a benzofuran ring, and a carboxamide group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis
Thiophene derivatives, including “N-(3-(methylcarbamoyl)thiophen-2-yl)benzofuran-2-carboxamide”, can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Anti-Inflammatory
Thiophene derivatives have been found to have anti-inflammatory properties . This makes them useful in the development of drugs to treat conditions characterized by inflammation.
Anti-Psychotic
Thiophene compounds have also been used in the development of anti-psychotic drugs . These drugs are used to manage psychosis, including delusions, hallucinations, paranoia, and disordered thought.
Anti-Arrhythmic
Thiophene derivatives have been used in the development of anti-arrhythmic drugs . These drugs are used to suppress abnormal rhythms of the heart, such as atrial fibrillation, atrial flutter, ventricular tachycardia, and ventricular fibrillation.
Anti-Anxiety
Thiophene compounds have been used in the development of anti-anxiety drugs . These drugs are used to reduce anxiety and the physical symptoms that can accompany it.
Anti-Fungal
Thiophene derivatives have been used in the development of anti-fungal drugs . These drugs are used to treat fungal infections, which can occur in any part of the body.
Anti-Cancer
Thiophene compounds have been used in the development of anti-cancer drugs . These drugs are used to treat various types of cancer by inhibiting the growth of cancer cells.
Fungicidal Activity
A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that some compounds exhibited excellent fungicidal activities .
Future Directions
The future directions for “N-(3-(methylcarbamoyl)thiophen-2-yl)benzofuran-2-carboxamide” and similar compounds could involve further structural optimization and investigation of new structural prototypes with more effective pharmacological activity . For instance, N-(thiophen-2-yl) nicotinamide derivatives have been identified as significant lead compounds for further structural optimization . Additionally, compound 4f, a derivative of N-(thiophen-2-yl) nicotinamide, has shown promising fungicidal activity against cucumber downy mildew and could be a candidate for further development .
properties
IUPAC Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-16-13(18)10-6-7-21-15(10)17-14(19)12-8-9-4-2-3-5-11(9)20-12/h2-8H,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLAEWWYQFWMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2947660.png)
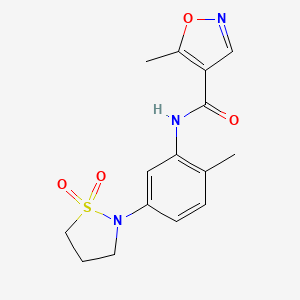
![4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2947662.png)
![(Z)-4-acetyl-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2947663.png)

amine hydrochloride](/img/structure/B2947665.png)
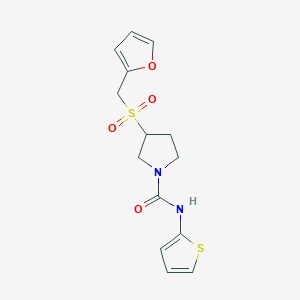
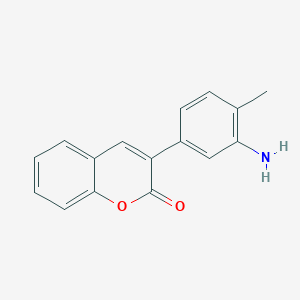
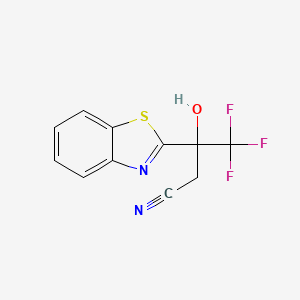
![Spiro[bicyclo[2.2.1]hept[5]ene-2,2'-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate](/img/structure/B2947673.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2947676.png)
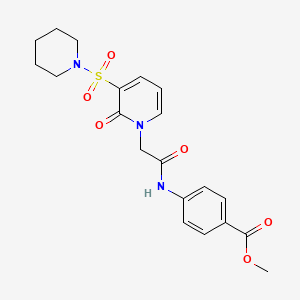
![2-(1,2-dimethylindol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2947681.png)